Tetra(diethylamino)vanadium

Description

Contextualization within Transition Metal Amide Chemistry

Transition metal amide complexes are a class of coordination compounds where a transition metal is directly bonded to the nitrogen atom of an amido group. These complexes are known for their rich and diverse chemistry, stemming from the strong σ-donating and variable π-donating abilities of the amido ligand. The nature of the metal-nitrogen bond can be influenced by the steric and electronic properties of the organic substituents on the nitrogen atom, as well as the d-electron configuration of the metal center.

Organovanadium(IV) amides, with a d1 electron configuration, are distinct from their counterparts containing other transition metals. This single unpaired electron often imparts paramagnetic properties to the complexes and influences their molecular geometry and reactivity. The chemistry of these compounds is often compared to that of the isoelectronic and isostructural titanium(IV) amides, which are diamagnetic and have been more extensively studied. wikipedia.org The smaller covalent radius of vanadium compared to titanium also leads to differences in steric crowding and polymerization tendencies. cdnsciencepub.com

Historical Development and Significance of Vanadium(IV) Amidate Complexes

The synthesis of vanadium(IV) tetraalkoxides initially proved challenging due to the high reactivity of vanadium tetrachloride with alcohols. cdnsciencepub.com A significant breakthrough came with the development of a convenient route to vanadium tetraalkoxides through the alcoholysis of tetrakis(diethylamino)vanadium(IV). cdnsciencepub.comcdnsciencepub.com This method, involving the reaction of vanadium tetrachloride with lithium diethylamide, provided a stable and versatile starting material for the synthesis of a range of vanadium(IV) alkoxides. cdnsciencepub.com This development was crucial as it opened the door to exploring the physicochemical properties and potential applications of this class of compounds. The study of these complexes has contributed to a deeper understanding of coordination polymers and the influence of the central metal atom's stereochemistry on the degree of polymerization. cdnsciencepub.com

Overview of Key Research Areas for Tetra(diethylamino)vanadium

This compound, with the chemical formula V[N(CH2CH3)2]4, has emerged as a compound of interest in several key research areas. americanelements.com Its primary significance lies in its role as a precursor material for the deposition of thin films, particularly vanadium-containing materials like vanadium nitride and vanadium oxides. americanelements.comresearchgate.net Its volatility and thermal stability make it a suitable candidate for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. researchgate.netabcr.com These methods are critical in the manufacturing of microelectronics, optical devices, and catalysts. americanelements.comresearchgate.net The reactivity of this compound with various co-reagents allows for the controlled deposition of materials with desired properties. researchgate.netmcmaster.ca

Structure

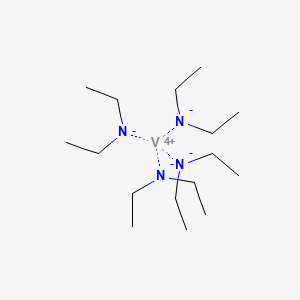

3D Structure of Parent

Properties

IUPAC Name |

diethylazanide;vanadium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAFTSSBHXMDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40N4V | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetra Diethylamino Vanadium

Precursor Selection and Stoichiometry in Amidation Reactions

The successful synthesis of tetra(diethylamino)vanadium hinges on the appropriate choice of starting materials and a precise stoichiometric balance to facilitate the complete substitution of ligands.

The most commonly utilized precursor for this synthesis is vanadium(IV) chloride (VCl₄). cdnsciencepub.comresearchgate.netwikipedia.org This preference is due to its established reactivity with lithium dialkylamides. The other essential reactant is lithium diethylamide (LiNEt₂), which serves as the source for the diethylamino groups that will bond to the vanadium center. cdnsciencepub.com

The stoichiometry of the reaction is a critical factor. For the complete conversion to this compound, a 1:4 molar ratio of vanadium(IV) chloride to lithium diethylamide is theoretically required, as illustrated by the following balanced chemical equation:

VCl₄ + 4 LiNEt₂ → V(NEt₂)₄ + 4 LiCl

In practice, slight adjustments to this ratio may be necessary to optimize the reaction and minimize the formation of partially substituted byproducts.

Reaction Conditions and Environmental Control

The conditions under which the synthesis is performed are crucial for the outcome, as the compound is sensitive to atmospheric components.

Due to the air and moisture sensitivity of both the vanadium precursor and the final product, the synthesis must be carried out under a strictly inert atmosphere. chemicalbook.com This is typically accomplished using a Schlenk line or a glovebox filled with an inert gas like argon or nitrogen. umich.edu These techniques are vital to prevent the hydrolysis or oxidation of the reactants and the product, which would otherwise lead to the formation of vanadium oxides and other impurities. americanelements.comamericanelements.com

Temperature and the choice of solvent are key variables that significantly impact the reaction's yield and rate. The reaction is typically initiated at low temperatures to manage its exothermic nature and reduce the likelihood of side reactions. The addition of vanadium tetrachloride to the lithium diethylamide solution is often performed at approximately -78°C. cdnsciencepub.com

The selection of a suitable solvent is also critical. The solvent must be inert to the reactants and capable of dissolving them to allow the reaction to proceed. Commonly used solvents include non-polar hydrocarbons such as hexane (B92381) and pentane, or ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). cdnsciencepub.comoregonstate.edu The solvent's boiling point also plays a role in the subsequent purification steps.

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis of sensitive materials. chemicalbook.comumich.edu |

| Initial Temperature | -78 °C | Controls the exothermic reaction and minimizes side reactions. cdnsciencepub.com |

| Solvent | Hexane, Pentane, Diethyl Ether, THF | Must be inert and able to dissolve reactants. cdnsciencepub.comoregonstate.edu |

Isolation and Purification Techniques

Following the completion of the reaction, the this compound product must be separated from byproducts and the solvent.

The primary method for isolating and purifying this compound is vacuum distillation. cdnsciencepub.comumich.edu After the reaction, the solid lithium chloride byproduct is removed by filtration. The solvent is then removed from the resulting solution under reduced pressure. The remaining crude product is then purified by distillation under a high vacuum. cdnsciencepub.com

This technique is effective because this compound is a volatile liquid, allowing it to be separated from any non-volatile impurities. The distillation is performed at a reduced pressure to lower the compound's boiling point, which helps to prevent thermal decomposition. Reports indicate that this compound distills at a temperature of 110°C under a vacuum of 0.05 mm. cdnsciencepub.com The final product is a dark green liquid. cdnsciencepub.com

| Purification Step | Method | Purpose |

| Byproduct Removal | Filtration | To separate the solid lithium chloride from the liquid product solution. |

| Solvent Removal | Evaporation under reduced pressure | To isolate the crude product before the final purification. |

| Final Purification | Vacuum Distillation | To purify the volatile product from non-volatile impurities and prevent thermal decomposition. cdnsciencepub.com |

Purity Assessment Methodologies

Assessing the purity of the air-sensitive this compound requires specialized analytical techniques that prevent exposure to atmospheric oxygen and moisture. A combination of methods is typically employed to confirm the identity, structure, and purity of the compound.

Titration: A common method for determining the purity of commercial organometallic compounds is titration. For this compound, a complexometric titration can be used to quantify the vanadium metal content, providing a direct measure of the compound's concentration against a known standard. This analysis, however, must be adapted for air-sensitive samples, potentially using oscillometric titration techniques or by careful handling in a glove box.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure by showing the characteristic signals of the ethyl groups [-CH₂- and -CH₃]. The integration of these signals should correspond to the correct proton ratio. For vanadium compounds, ⁵¹V NMR can also be a powerful tool for characterization, as the ⁵¹V nucleus is nearly 100% abundant and provides a wide chemical shift range sensitive to the metal's coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and confirm the structure. A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the Vanadium-Nitrogen (V-N) stretching frequency, typically found in the 500-700 cm⁻¹ region. The absence of bands corresponding to O-H stretches (from hydrolysis) or V=O stretches (from oxidation) is a key indicator of purity.

Electron Spin Resonance (ESR) Spectroscopy: As a paramagnetic d¹ vanadium(IV) compound, ESR (or EPR) spectroscopy is used to study its electronic structure. The spectrum provides g and A values that are characteristic of the compound and can indicate purity and the absence of other paramagnetic species.

Other Methods:

Elemental Analysis: This fundamental technique determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values are compared against the calculated theoretical values for the molecular formula V(N(C₂H₅)₂)₄ to assess purity.

Chromatography: For some air-sensitive organometallics, capillary supercritical fluid chromatography (SFC) has been used for purity testing. This method would require a specialized sample introduction cell to handle the compound under an inert atmosphere.

Structural Elucidation and Coordination Geometry of Tetra Diethylamino Vanadium

Molecular Structure Determination

The molecular geometry of Tetra(diethylamino)vanadium is primarily understood through spectroscopic analysis and by analogy to similar, well-characterized vanadium amide complexes.

Due to its d¹ configuration, this compound is paramagnetic and therefore amenable to Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. cnr.it EPR studies provide significant insight into the electronic environment of the Vanadium(IV) center. The ESR spectrum of this compound has been measured in various frozen solutions, including pentane, hexane (B92381), benzene, and cyclohexane. rsc.org The analysis of the spectrum yields key parameters that describe the magnetic properties of the molecule. rsc.org

The reported values from a study in a frozen glass of the analogous titanium compound, Ti(NEt₂)₄, show anisotropic g and A tensors, which is characteristic of a non-cubic symmetry around the vanadium ion. rsc.org This analysis has been compared to that of V(OBuᵗ)₄, indicating a greater degree of ligand participation in the molecular orbital involving the metal dxy orbital for the dialkylamino derivative. rsc.org

EPR/ESR Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| g∥ | 1.949 | rsc.org |

| g⊥ | 1.986 | rsc.org |

| A∥ | 0.0123 cm⁻¹ | rsc.org |

| A⊥ | 0.0026 cm⁻¹ | rsc.org |

The four diethylamino ligands, [N(CH₂CH₃)₂]⁻, act as monodentate amido groups that coordinate to the central Vanadium(IV) ion through their nitrogen atoms. While a definitive crystal structure for this compound is not detailed in the available literature, extensive analysis of its close analogue, Tetrakis(dimethylamino)vanadium (B8117771), provides a robust model for its structure. researchgate.net Studies on the dimethylamino compound reveal an approximately tetrahedral coordination geometry around the vanadium atom. researchgate.net

Solid-State Structural Analysis

While specific single-crystal X-ray diffraction data for this compound is not prevalent in the surveyed literature, detailed studies on the closely related Tetrakis(dimethylamino)vanadium, [V(NMe₂)₄], offer critical insights. researchgate.net X-ray analysis of this compound confirms an approximately tetrahedral coordination for the vanadium atom, with the molecule possessing D₂d symmetry in the crystal lattice. researchgate.net

It is important to note that the coordination geometry of Vanadium(IV) amide complexes can be highly influenced by the steric bulk and electronic properties of the ligands. For instance, other types of V(IV) complexes containing amide or amine functionalities have been shown to adopt different geometries, such as square pyramidal. acs.org A V(IV) imido complex containing a dimethylamino ligand was found to have a distorted square pyramidal geometry. cnr.it

The interpretation of crystallographic data focuses on the length of the bond between the vanadium center and the nitrogen atoms of the amide ligands. For Tetrakis(dimethylamino)vanadium, gas-phase electron diffraction studies determined the Vanadium-Nitrogen (V-N) bond distance to be 1.879(4) Å (or 187.9 pm). researchgate.net This relatively short bond length, when compared to other V-N bonds, provides evidence for a degree of multiple bond character arising from the aforementioned N→V π-donation. researchgate.net

For comparison, other structurally characterized Vanadium(IV) complexes exhibit a range of V-N bond lengths depending on the nature of the nitrogen ligand.

Comparison of Vanadium-Nitrogen Bond Lengths in V(IV) Complexes

| Compound/Ligand Type | V-N Bond Length (Å) | Coordination Geometry | Reference |

|---|---|---|---|

| V(NMe₂)₄ (Amide) | 1.879(4) | Tetrahedral (gas phase) | researchgate.net |

| [η⁵,η¹-C₅H₄(CH₂)₂Ni-Pr]VCl₂ (Amide) | 1.924(4) | Distorted Trigonal Bipyramidal | acs.org |

| V(NR)Cl₂(NMe₂H) (Amino) | 2.145(2) | Distorted Square Pyramidal | cnr.it |

Solution-State Structural Behavior

The structure and behavior of this compound in solution have been investigated primarily through EPR spectroscopy. rsc.org Studies were conducted using a range of non-coordinating solvents such as pentane, hexane, benzene, and cyclohexane. rsc.org The results showed slight variations in the g and A tensor values depending on the solvent used. rsc.org This suggests that while the fundamental monomeric and pseudo-tetrahedral structure of the complex is maintained in solution, there are minor electronic perturbations caused by weak interactions with the solvent molecules. rsc.org The compound's utility as a reagent for the synthesis of vanadium tetraalkoxides through alcoholysis further indicates its stability and defined structure in solution. cdnsciencepub.com

Spectroscopic Probes of Solution-Phase Structure (e.g., NMR, EPR)

Spectroscopic methods are powerful tools for elucidating the structure of metal complexes in solution, where they often exist in dynamic states. For paramagnetic compounds like this compound, Electron Paramagnetic Resonance (EPR) spectroscopy is particularly informative, while Nuclear Magnetic Resonance (NMR) spectroscopy can also provide structural details, although the paramagnetic nature of the V(IV) center presents challenges.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the d¹ vanadium(IV) center in this compound. The EPR spectrum of this compound, V(NEt₂)₄, has been investigated in various solvents, including pentane, hexane, benzene, cyclohexane, and tetrakis(diethylamino)titanium, over a temperature range of -150°C to 20°C. huji.ac.il

In frozen solutions (glasses), the compound exhibits an anisotropic EPR spectrum, from which the principal components of the g-tensor and the hyperfine coupling tensor (A) can be determined. These parameters provide detailed information about the electronic structure and the symmetry of the metal ion's environment. For a glass in tetrakis(diethylamino)titanium, the following parameters have been reported: huji.ac.il

| Parameter | Value (cm⁻¹) |

| g∥ | 1.949 |

| g⊥ | 1.986 |

| A∥ | 0.0123 |

| A⊥ | 0.0026 |

These values show a slight variation depending on the solvent used for the frozen glass. huji.ac.il The interpretation of these EPR parameters has been conducted using a molecular orbital (MO) scheme. This analysis reveals significant ligand participation in the molecular orbital that involves the metal dxy orbital. huji.ac.il When compared to the analogous t-butoxy compound, V(OBuᵗ)₄, the dialkylamino derivative shows a considerably greater degree of ligand character in this particular MO. huji.ac.il This suggests a significant degree of covalent interaction between the vanadium center and the nitrogen atoms of the diethylamino ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for paramagnetic compounds like this compound is often challenging. The unpaired electron on the V(IV) center can cause significant line broadening and large chemical shifts, making the spectra difficult to interpret or even observe with standard high-resolution NMR spectrometers. huji.ac.il Vanadium possesses two NMR active nuclei, ⁵⁰V and ⁵¹V, both of which are quadrupolar, leading to broader signals. huji.ac.il ⁵¹V is generally the preferred nucleus due to its higher sensitivity and narrower (though still broad) lines. huji.ac.il However, V(IV) complexes are paramagnetic and generally not observable in high-resolution NMR. huji.ac.il

Dynamic Processes and Ligand Fluxionality

The diethylamino ligands in this compound have the potential to undergo dynamic processes, such as ligand exchange or restricted rotation around the V-N or N-C bonds. These fluxional behaviors can be studied using variable-temperature NMR spectroscopy. However, due to the paramagnetic nature of the V(IV) center and the associated challenges in obtaining high-resolution NMR spectra, detailed studies on the dynamic processes and ligand fluxionality of this compound have not been reported in the available scientific literature. Such studies on analogous diamagnetic systems or using specialized NMR techniques would be necessary to probe these dynamic aspects of the molecule's solution behavior.

Spectroscopic Investigations of Tetra Diethylamino Vanadium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of tetra(diethylamino)vanadium, a paramagnetic V(IV) d¹ complex, presents significant challenges. The presence of an unpaired electron on the vanadium center leads to substantial line broadening and large chemical shifts in the NMR spectra, often making detailed analysis difficult compared to its diamagnetic counterparts.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of a paramagnetic compound like this compound is characterized by broad signals and a wide range of chemical shifts. The unpaired electron on the vanadium atom provides a powerful relaxation mechanism for the nearby protons of the diethylamino ligands, causing a significant shortening of the relaxation times (T₁ and T₂) and resulting in broad peaks. The interaction with the electron spin also causes large paramagnetic shifts, moving the proton resonances far outside the typical 0-10 ppm range seen for diamagnetic organic molecules. libretexts.orgpressbooks.pub The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups are expected to be distinct, though their signals would be significantly broadened.

Carbon-13 (¹³C) NMR Analysis

Similar to ¹H NMR, obtaining and interpreting the ¹³C NMR spectrum for this compound is complicated by its paramagnetism. pressbooks.pub The natural abundance of the NMR-active ¹³C isotope is low (about 1.1%), and its magnetic moment is weaker than that of a proton, which already makes ¹³C NMR a less sensitive technique. pressbooks.pub The paramagnetic influence of the V(IV) center further exacerbates this, causing extreme broadening of the signals for the methylene (-CH₂) and methyl (-CH₃) carbons of the diethylamino ligands. bhu.ac.in While standard ¹³C NMR provides direct information about the carbon skeleton, in this case, the signals are often broadened to the point of being undetectable or indistinguishable from the baseline noise. bhu.ac.in

Vanadium-51 (⁵¹V) NMR for Electronic Environment Probes

The ⁵¹V nucleus is a highly sensitive NMR nucleus (99.75% natural abundance) with a wide chemical shift range, making it an excellent probe for studying the electronic environment around the vanadium center in diamagnetic V(V) complexes. linkgroup.huresearchgate.net However, for paramagnetic V(IV) complexes such as this compound, ⁵¹V NMR is generally not feasible. The direct coupling of the ⁵¹V nucleus (a quadrupolar nucleus with spin I = 7/2) with the unpaired d¹ electron results in extremely rapid nuclear relaxation. This leads to excessive line broadening, rendering the signal practically unobservable with conventional NMR techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the most powerful technique for investigating paramagnetic species like this compound, as it directly probes the unpaired electron. dtic.mil The EPR spectrum yields detailed information about the electronic structure, the spin state, and the interaction of the electron spin with nearby magnetic nuclei. udel.edu

Hyperfine Coupling Analysis

The EPR spectrum of this compound is characterized by hyperfine coupling, which is the interaction between the magnetic moment of the unpaired electron (S = 1/2) and the nuclear spin of the vanadium-51 nucleus (I = 7/2). nih.goviupac.org This interaction splits the EPR signal into a distinct pattern of 2I + 1 = 2(7/2) + 1 = 8 lines. The magnitude of this splitting is given by the hyperfine coupling constant, A, which provides insight into the delocalization of the unpaired electron onto the ligands. libretexts.org

In frozen solutions (glasses), the spectrum shows different parallel (A∥) and perpendicular (A⊥) components of the hyperfine coupling tensor. For this compound dissolved in tetrakis(diethylamino)titanium, these values have been determined, indicating a significant degree of ligand participation in the molecular orbital containing the unpaired electron. rsc.org

g-Tensor Anisotropy and Spin State Determination

The g-factor in EPR is analogous to the chemical shift in NMR and indicates the effective magnetic moment of the electron in its molecular environment. For this compound in a frozen solution, the g-factor is anisotropic, meaning its value depends on the orientation of the molecule relative to the external magnetic field. msu.edu This anisotropy is described by the principal components of the g-tensor, g∥ and g⊥. rsc.org

The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is caused by spin-orbit coupling and provides information about the energy levels of the d-orbitals. rsc.orgtamu.edu The determination of these g-tensor components, along with the hyperfine coupling constants, allows for the characterization of the d¹ spin state and the molecular orbital scheme of the complex. rsc.org

Data Tables

Table 1: EPR Spectroscopic Parameters for this compound

This table presents the experimental g-tensor and hyperfine coupling constant values for this compound, as determined from its Electron Paramagnetic Resonance (EPR) spectrum in a frozen solution of tetrakis(diethylamino)titanium. rsc.org

| Parameter | Symbol | Value | Units |

| Parallel g-value | g∥ | 1.949 | Dimensionless |

| Perpendicular g-value | g⊥ | 1.986 | Dimensionless |

| Parallel Hyperfine Coupling | A∥ | 0.0123 | cm⁻¹ |

| Perpendicular Hyperfine Coupling | A⊥ | 0.0026 | cm⁻¹ |

Ligand Field Effects on EPR Spectra

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species like this compound, which features a vanadium(IV) center with a d¹ electronic configuration. The EPR spectrum is sensitive to the local environment of the unpaired electron, making it an excellent probe for understanding ligand field effects.

The spectrum for this compound is characterized by an eight-line pattern, which arises from the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The isotropic g-value and the hyperfine coupling constant (Aᵢₛₒ) provide significant information about the electronic structure. Studies have reported an isotropic g-value of approximately 1.976 and an Aᵢₛₒ value of around 69.5 G. These parameters are indicative of the covalent character of the vanadium-ligand bonds and the symmetry of the molecule. The g-value, being less than that of a free electron (2.0023), suggests a significant orbital contribution, which is typical for d¹ systems. The ligand field created by the four diethylamino groups influences these parameters by modulating the energy levels of the d-orbitals.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed picture of the bonding within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bonding

FT-IR spectroscopy is instrumental in identifying the functional groups and assessing the nature of the bonds in this compound. The infrared spectrum displays characteristic absorption bands corresponding to the vibrations of the diethylamino ligands and the crucial vanadium-nitrogen bond.

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| V-N Stretch | ~935 |

| C-N Stretch | ~1150-1250 |

| CH₂/CH₃ Deformations | ~1350-1460 |

| C-H Stretches | ~2800-3000 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the UV-Visible range, is used to study the electronic transitions within the molecule, providing direct insight into the d-orbital splitting and the presence of charge transfer phenomena.

UV-Visible Spectroscopy for d-d Transitions and Charge Transfer Bands

The UV-Visible spectrum of this compound is characterized by multiple absorption bands, which are assigned to either d-d transitions or ligand-to-metal charge transfer (LMCT) bands. The molecule's distorted tetrahedral geometry (D₂d symmetry) leads to a specific splitting of the d-orbitals.

The spectrum typically shows a lower energy band in the visible or near-infrared region, which is assigned to the d-d transition. For this compound, this transition is often observed around 600-700 nm. More intense bands are observed in the ultraviolet region. These are generally assigned to LMCT transitions, where an electron is excited from a nitrogen-based ligand orbital to an empty or partially filled vanadium d-orbital. The high intensity of these bands is characteristic of charge transfer phenomena. For instance, a strong absorption is often noted around 350-400 nm.

Table 2: Electronic Absorption Data for this compound

| Wavelength (nm) | Molar Absorptivity (ε) | Assignment |

| ~650 | Low | d-d transition |

| ~380 | High | Ligand-to-Metal Charge Transfer (LMCT) |

Correlation with Electronic Structure

The electronic absorption spectrum is directly correlated with the molecular orbital (MO) diagram of this compound. The d¹ vanadium center in a tetrahedral field results in a splitting of the d-orbitals into a lower e set and a higher t₂ set. The observed d-d transition corresponds to the excitation of the single d-electron from the e orbital to the t₂ orbital.

The energy of this transition is a direct measure of the ligand field splitting parameter, Δt. The LMCT bands arise from transitions from the high-lying filled p-orbitals of the nitrogen atoms to the partially filled vanadium d-orbitals. The energy of these LMCT bands provides information about the relative energies of the ligand and metal orbitals, reflecting the covalent nature and π-bonding character of the V-N linkage. Theoretical calculations and molecular orbital models are often used to precisely assign these transitions and to build a comprehensive picture of the electronic structure that is consistent with the experimental spectroscopic data.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it provides information about the molecular weight and the fragmentation behavior of the molecule.

Molecular Ion Characterization and Fragmentation Patterns

When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact, which knocks an electron off the molecule to form a positive ion known as the molecular ion (M+). chemguide.co.uklibretexts.org The peak with the highest mass-to-charge (m/z) ratio in the mass spectrum usually corresponds to this molecular ion, and its value provides the relative molecular mass of the compound. chemguide.co.ukmsu.edusavemyexams.com For amines, the molecular ion peak is characteristically an odd number. libretexts.org

The molecular ion of this compound is often unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the molecule and can be used to deduce its structure. A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

X-ray Based Spectroscopic Methods

X-ray based spectroscopic methods are a suite of techniques that use X-rays to probe the elemental composition, chemical state, and local atomic structure of materials. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the top 5-10 nanometers of a material's surface. wikipedia.org The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. ntu.edu.tw The binding energy of these electrons is characteristic of the element and its chemical environment. carleton.edu

In the analysis of vanadium compounds, XPS can distinguish between different oxidation states, such as V4+ and V5+. scielo.org.mx An increase in the oxidation state of an atom leads to an increase in the binding energy of its core electrons. carleton.eduscielo.org.mx For instance, in a study of vanadium-doped materials, XPS signals for V 2p3/2 were observed at 517.0 eV. researchgate.net Another study on vanadium oxides identified peaks at 516 eV and 517 eV corresponding to V4+ and V5+, respectively. scielo.org.mx The binding energy of the C 1s peak, typically found around 284.8 eV, is often used as a reference to correct for any surface charging effects. wikipedia.org

XPS analysis of films deposited using a related precursor, tetrakis(dimethylamino)vanadium (B8117771), confirmed the presence of vanadium, oxygen, carbon, and nitrogen. researchgate.netcambridge.org

Table 1: Representative XPS Data for Vanadium Oxides

| Element | Orbital | Binding Energy (eV) for V4+ | Binding Energy (eV) for V5+ |

|---|---|---|---|

| Vanadium | V 2p3/2 | ~516 | ~517 |

Note: These are approximate values and can vary slightly depending on the specific chemical environment.

X-ray Fluorescence (XRF) for Elemental Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. iaea.org It works by bombarding a sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic "fluorescent" X-rays. usgs.gov Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present. horiba.com

XRF is a versatile technique capable of detecting a wide range of elements, from light elements like sodium to heavy elements like uranium. iaea.orgdrawellanalytical.com It is widely used for routine elemental analysis and process control in various industries. iaea.org The technique can be used to determine the concentration of vanadium in various samples, including catalysts and petroleum products. astm.orgresearchgate.net For example, XRF has been used to confirm the loading of vanadium in catalysts. researchgate.net In another application, a method involving pre-concentration was developed to determine trace amounts of vanadium in titanium(IV) chloride using XRF, with a lower limit of determination of 0.05 µg g–1. rsc.org

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment and Oxidation State

X-ray Absorption Spectroscopy (XAS) is a powerful technique that provides detailed information about the local atomic and electronic structure of a specific element in a sample. nih.gov It is particularly useful for studying disordered materials like solutions and powders. nih.gov XAS spectra are typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. nih.govmdpi.com The energy of the absorption edge increases with the oxidation state of the metal. nih.gov For vanadium compounds, the V K-edge XANES spectra can be used to estimate the oxidation state by comparing the peak position to that of standard vanadium oxides like V2O3, VO2, and V2O5. mdpi.com Studies have shown that the pre-edge peak intensity and the edge absorption in V K-edge XANES spectra are influenced by the oxidation state and the basic geometry around the vanadium atom. mdpi.com

The EXAFS region contains information about the number, type, and distance of the neighboring atoms surrounding the absorbing atom. nih.gov Analysis of the EXAFS can reveal the local coordination environment. For example, in a study of a vanadium complex, EXAFS analysis showed that vanadium ions were coordinated by approximately six nitrogen atoms. researchgate.net XAS has also been used to study the active species in catalytic reactions involving (imido)vanadium(V) complexes, providing direct information on the oxidation state and the basic framework around the central metal in solution. mdpi.com Furthermore, valence state-sensitive XAS has been employed to monitor vanadium sites in mesoporous TiO2. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetrakis(dimethylamino)vanadium |

| Vanadium(IV) oxide |

| Vanadium(V) oxide |

| Titanium(IV) chloride |

Computational Chemistry and Theoretical Analysis of Tetra Diethylamino Vanadium

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the properties of transition metal complexes like tetra(diethylamino)vanadium. These calculations offer a balance between computational cost and accuracy, making them suitable for complex systems.

Geometry Optimization and Energetic Landscapes

Computational studies on tetrakis-amido metal complexes, such as M(NR₂)₄, reveal crucial details about their preferred geometries and energetic stabilities. While specific DFT optimization data for this compound is not extensively published, analysis of the closely related analogue, tetrakis(dimethylamido)vanadium(IV) ([V(NMe₂)₄]), provides a reliable model.

Gas-phase electron diffraction data for V(NMe₂)₄ indicates that the molecule adopts a structure with S₄ symmetry. researchgate.net In this arrangement, the coordination tetrahedron around the vanadium center is significantly elongated along the S₄ axis. researchgate.net DFT calculations on model systems (M(NH₂)₄) show a potential energy surface with stationary points of either S₄ or D₂ symmetry, depending on the rotation of the amido groups. researchgate.net For V(NMe₂)₄, the elongated tetrahedron geometry is attributed to the donation of π electrons from the nitrogen atoms into the low-lying d orbitals of the vanadium atom. researchgate.net

Table 1: Experimental Geometric Parameters for Analogue Compound V(NMe₂)₄

| Parameter | Value |

|---|---|

| Symmetry | S₄ |

| V-N Bond Distance (pm) | 187.9 (4) |

| N-V-N Angle (°) | 100.6 (5) |

Source: Gas-phase electron diffraction data. researchgate.net

This data suggests that this compound likely adopts a similar distorted tetrahedral geometry to accommodate the bulky diethylamido ligands while optimizing electronic interactions.

Vibrational Frequency Calculations and Spectral Simulation

DFT calculations are a powerful method for predicting the vibrational frequencies of molecules, which can then be used to simulate their infrared (IR) spectra. This process involves calculating the normal modes of vibration at the optimized equilibrium geometry. conicet.gov.ar For complex organometallic precursors, this technique aids in the assignment of experimental spectral data. researchgate.net

A common practice in these calculations is to apply a uniform scaling factor to the computed harmonic frequencies to better match experimental results, which inherently include anharmonic effects. researchgate.net For instance, in the study of a related titanium precursor, tetrakis(dimethylamino)titanium (B1230069) (TDMAT), a scaling factor was successfully used to align the predicted spectrum with experimental measurements. researchgate.net While a specific simulated IR spectrum for this compound is not available in the cited literature, the methodology remains a standard approach for its theoretical vibrational analysis.

NMR Chemical Shift Prediction and Validation

Predicting the Nuclear Magnetic Resonance (NMR) spectra of this compound is particularly challenging. The compound contains a vanadium(IV) center, which has an unpaired electron (S = 1/2), making the molecule paramagnetic. rsc.org The presence of unpaired electrons causes significant shortening of nuclear relaxation times, leading to extensive line broadening in NMR spectra, which can make signals difficult or impossible to observe with standard high-resolution techniques. rsc.org

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical bonding, reactivity, and physical properties of this compound.

Molecular Orbital (MO) Theory and Energy Levels

The bonding in this compound can be described using Molecular Orbital (MO) theory, which considers the combination of atomic orbitals from the central vanadium atom and the nitrogen atoms of the four diethylamido ligands. dalalinstitute.com A transition metal ion like V(IV) has valence nd, (n+1)s, and (n+1)p orbitals available for bonding. dalalinstitute.com

In a tetrahedral-like geometry, these metal orbitals interact with symmetry-adapted linear combinations (SALCs) of the ligand orbitals. The primary interaction involves the lone pair orbitals on the nitrogen atoms overlapping with the vanadium d-orbitals. This overlap results in the formation of bonding and antibonding molecular orbitals. alchemyst.co.uk The π-donation from the planar nitrogen atoms into the metal d-orbitals is a key feature of the electronic structure in related tetrakis(amido) complexes, influencing the geometry and stability of the molecule. researchgate.net The single d-electron of the V(IV) center resides in one of the d-block molecular orbitals, giving the complex its paramagnetic character.

Charge Distribution and Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution (ρ) to characterize chemical bonding. amercrystalassn.orgwikipedia.org This method identifies critical points in the electron density where the gradient of ρ is zero. mappingignorance.org A bond critical point (BCP) is a specific type of critical point located on the bond path, which is the line of maximum electron density connecting two bonded atoms. mappingignorance.org

The properties of the electron density at the BCP, such as its magnitude (ρ_BCP) and its Laplacian (∇²ρ_BCP), reveal the nature of the interaction.

Electron Density (ρ_BCP): The value of ρ at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ_BCP): The sign of the Laplacian indicates the character of the bond. A negative value (∇²ρ_BCP < 0) signifies a concentration of charge in the internuclear region, characteristic of a covalent (shared) interaction. A positive value (∇²ρ_BCP > 0) indicates charge depletion, typical of ionic or non-covalent (closed-shell) interactions. mappingignorance.orguniv-reims.fr

A QTAIM analysis of this compound would involve locating the BCPs for the V-N bonds and evaluating these properties. This would provide a quantitative measure of the covalent and ionic character of the metal-ligand bonds, offering deeper insight into its electronic structure.

Reactivity and Transformation Pathways of Tetra Diethylamino Vanadium

Alcoholysis Reactions

Formation of Vanadium(IV) Alkoxides

A range of vanadium(IV) tetraalkoxides can be synthesized using the alcoholysis of tetrakis(diethylamino)vanadium(IV). cdnsciencepub.comresearchgate.net This synthetic route is versatile, allowing for the creation of alkoxides with varied steric and electronic properties by selecting the appropriate alcohol. cdnsciencepub.commcmaster.ca The synthesis is a significant improvement over methods involving the direct reaction of vanadium tetrachloride with alcohols, which often yield difficult-to-separate byproducts. cdnsciencepub.com These compounds are generally sensitive to moisture and oxygen, requiring careful handling under inert atmospheric conditions. cdnsciencepub.com

Influence of Alcohol Structure on Reactivity

The structure of the alcohol (ROH) has a profound effect on the properties of the resulting vanadium(IV) alkoxide, V(OR)₄, particularly concerning its physical state, color, and degree of polymerization. cdnsciencepub.comresearchgate.net

Primary Alcohols: Alkoxides derived from primary alcohols (e.g., methanol, ethanol, n-propanol) are often polymeric. cdnsciencepub.comresearchgate.net This polymerization, arising from intermolecular coordination between vanadium and oxygen atoms, results in decreased volatility. researchgate.net For instance, vanadium tetramethoxide is a non-volatile solid, while other primary alkoxides are typically dark brown liquids that can be distilled under vacuum, though some decomposition may occur. cdnsciencepub.com

Secondary Alcohols: These alkoxides are generally more volatile than their primary counterparts. mcmaster.ca Vanadium tetraisopropoxide, for example, is a green solid. cdnsciencepub.com The increased branching of secondary alkyl groups begins to sterically hinder the intermolecular associations that lead to polymerization. mcmaster.ca

Tertiary Alcohols: With highly branched tertiary alcohols like tert-butanol, the resulting alkoxides are exclusively monomeric. cdnsciencepub.com The significant steric bulk of the tertiary groups effectively shields the central vanadium atom, preventing polymerization. cdnsciencepub.com This leads to compounds that are more volatile than primary or secondary alkoxides and often exist as liquids or low-melting solids. mcmaster.caunito.it

The following table summarizes the properties of various vanadium(IV) alkoxides synthesized from tetra(diethylamino)vanadium, illustrating the influence of the alcohol's structure.

| Alcohol Type | Example Alcohol (ROH) | Resulting Alkoxide V(OR)₄ | Physical State | Color | Degree of Polymerization |

| Primary | Methanol | Vanadium tetramethoxide | Solid | Brown | Polymeric (Trimeric) |

| Primary | Ethanol | Vanadium tetraethoxide | Solid | Brown | Polymeric |

| Primary | n-Butanol | Vanadium tetra-n-butoxide | Liquid | Dark Brown | Polymeric |

| Secondary | Isopropanol | Vanadium tetraisopropoxide | Solid | Green | Slightly Polymeric (~1.17) |

| Tertiary | tert-Butanol | Vanadium tetra-tert-butoxide | Liquid | - | Monomeric |

| Tertiary | tert-Pentanol | Vanadium tetra-tert-pentoxide | Liquid | - | Monomeric |

Data compiled from Bradley and Mehta (1962). cdnsciencepub.commcmaster.ca

Oxidation Chemistry of the Vanadium Center

The vanadium atom in this compound exists in the +4 oxidation state. This V(IV) center can be oxidized to higher oxidation states, most commonly to the more stable V(V) state. nih.gov

Pathways to Higher Oxidation States (e.g., Vanadium(V) Species)

Vanadium(IV) compounds are readily oxidized to vanadium(V) species. nih.gov In aqueous acidic solutions, the blue vanadyl ion (VO²⁺, +4 state) can be oxidized to the yellow dioxovanadium(V) ion (VO₂⁺, +5 state). rsc.org While specific studies on the direct oxidation of the this compound complex are not extensively detailed, its V(IV) center is susceptible to oxidation. The process involves the loss of one electron from the vanadium center. This transformation is a key feature of vanadium chemistry, which is noted for its accessible range of oxidation states. grimmgroup.net

Role of Oxidizing Agents

Various oxidizing agents can facilitate the conversion of vanadium(IV) to vanadium(V). In a laboratory setting, strong oxidizing agents are used to effect this change.

Potassium Permanganate (B83412) (KMnO₄): This powerful oxidizing agent is commonly used in quantitative analysis to titrate vanadium. rsc.orggrimmgroup.net In an acidic medium, the permanganate ion (MnO₄⁻) will oxidize V(IV) to V(V). google.com The reaction is visually distinct, as the purple color of the permanganate disappears as it is consumed, and the solution transitions through the characteristic colors of the vanadium oxidation states. rsc.org The purity assay for commercial this compound is often performed via titration with KMnO₃.

Other Oxidants: In the context of catalysis, where vanadium compounds are widely used, milder oxidizing agents like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and molecular oxygen (O₂) are employed to generate active V(V) catalytic species from V(IV) precursors. scirp.org An oxidizing agent functions by accepting electrons from the substance being oxidized; in this case, the V(IV) center donates an electron to the oxidizing agent and is itself oxidized. vaia.comlibretexts.org

Thermal Decomposition Behavior

The thermal stability of metal-organic precursors is a critical parameter for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). mcmaster.ca While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not widely published in the provided sources, the behavior of analogous compounds suggests it has limited thermal stability.

For example, the related precursor tetrakis(dimethylamino)vanadium (B8117771) is known to undergo partial decomposition at temperatures above 160 °C. mcmaster.ca Similarly, niobium(V) dialkylamides, which are chemically related, show thermal instability that increases with the size of the alkyl groups, leading to the formation of niobium(IV) compounds upon distillation. cdnsciencepub.com Furthermore, vanadium(IV) alkoxides derived from this compound can also decompose upon heating during distillation. cdnsciencepub.com A study on vanadium tetra(tert-butoxide), a product of alcoholysis, showed decomposition after being heated to 110 °C for 24 hours. mcmaster.ca This collective evidence suggests that this compound likely decomposes at elevated temperatures, potentially through pathways involving the elimination of ligand fragments. The decomposition of such compounds in industrial processes like the heating of vacuum residue is a complex, multi-stage process involving thermolysis, cracking, and polymerization. mdpi.com

Thermogravimetric Analysis (TGA) for Decomposition Temperatures and Products

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of metal precursors like this compound. openaccessjournals.com TGA measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com This data provides insights into decomposition temperatures, the number of decomposition steps, and the nature of the final residual products. openaccessjournals.com

For organometallic compounds, TGA helps determine their volatility and suitability for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). mcmaster.ca An ideal precursor should exhibit high volatility and thermal stability within the desired deposition window, decomposing cleanly at the substrate surface.

In a study of the related compound tetrakis(dimethylamino)vanadium, TGA revealed a favorable single-step evaporation process. researchgate.net The weight loss began at approximately 70°C and was complete by about 160°C, leaving only a small residual mass of around 2.5%. researchgate.net This indicates high volatility and suitability as an ALD precursor. researchgate.net While specific TGA data for this compound is not as readily available in the provided results, the behavior of its dimethylamino analog suggests that it would also be a volatile compound. However, the larger diethylamino ligands might influence its decomposition temperature and pathway.

The decomposition products of vanadium-containing precursors can be influenced by the surrounding atmosphere and the substrate. For instance, the thermal decomposition of ammonium (B1175870) metavanadate on a V2O5/TiO2 catalyst is dependent on the vanadium density on the catalyst surface. rsc.org At low vanadium densities, the decomposition of sulfate (B86663) species is shifted to higher temperatures, whereas at high densities, the decomposition process is similar to that of the pure substance. rsc.org This highlights the complex interplay between the precursor, its ligands, and the reaction environment in determining the final decomposition products.

Interactive Data Table: TGA Data for a Related Vanadium Precursor

| Parameter | Value | Reference |

| Compound | Tetrakis(dimethylamino)vanadium | researchgate.net |

| Onset of Weight Loss | ~70 °C | researchgate.net |

| Completion of Weight Loss | ~160 °C | researchgate.net |

| Residual Mass | ~2.5% | researchgate.net |

Mechanism of Precursor Decomposition

The decomposition of metal-organic precursors like this compound is a complex process that can proceed through various pathways. The specific mechanism is often influenced by factors such as temperature, pressure, and the presence of co-reactants.

For the related tetrakis(dimethylamino)vanadium, it has been suggested that at deposition temperatures above 160°C, partial precursor decomposition occurs. researchgate.net In the context of ALD, this precursor can react with co-reactants like water (H2O) or ozone (O3) to deposit vanadium oxide thin films. researchgate.net

The decomposition of many metal-organic compounds involves the cleavage of metal-ligand bonds. In the case of this compound, the initial step would likely be the breaking of one or more vanadium-nitrogen bonds. The liberated diethylamino radicals or ions can then undergo further reactions, such as hydrogen abstraction or elimination, to form volatile byproducts.

Studies on the thermal decomposition of other metal complexes, such as 2,4-dinitroanisole (B92663) (DNAN), reveal that the initial step is often the cleavage of the weakest bond, followed by a cascade of further reactions. nih.gov For DNAN, the decomposition starts with the production of highly active NO2. nih.gov Similarly, for iron chelate complexes like Fe(EDTA)⁻, the decomposition at high temperatures involves the breaking of the Fe-N bonds before the Fe-O bonds. mdpi.com

The decomposition mechanism of this compound in the gas phase during CVD or ALD processes is critical for controlling film purity and properties. Incomplete decomposition can lead to the incorporation of carbon and nitrogen impurities into the deposited film. The byproducts of the decomposition reaction must also be volatile to be easily removed from the reaction chamber.

Ligand Exchange Processes

Ligand exchange, or ligand substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.com This process is often driven by the formation of a more stable complex. savemyexams.com

Reactivity with Protic Ligands

This compound readily undergoes alcoholysis, a type of ligand exchange reaction, with protic ligands such as alcohols. cdnsciencepub.com This reaction involves the replacement of the diethylamino ligands with alkoxide ligands. For example, the reaction of this compound with an excess of an alcohol (ROH) leads to the formation of the corresponding vanadium tetraalkoxide, V(OR)4, and the liberation of diethylamine (B46881). cdnsciencepub.com

This alcoholysis reaction is a versatile method for synthesizing a range of vanadium(IV) alkoxides. cdnsciencepub.com The reaction is typically exothermic and can be driven to completion by removing the volatile diethylamine byproduct under reduced pressure. cdnsciencepub.com The resulting vanadium tetraalkoxides can be solids or liquids at room temperature, depending on the nature of the alkyl group. cdnsciencepub.com

The general equation for this reaction is: V(NEt2)4 + 4 ROH → V(OR)4 + 4 HNEt2

This reactivity is not unique to vanadium. The analogous compound, tetrakis(dimethylamino)titanium (B1230069), also undergoes exchange reactions with other amines, evolving dimethylamine. wikipedia.org

Formation of Mixed-Ligand Complexes

The sequential replacement of ligands in a complex allows for the formation of mixed-ligand complexes. While the complete alcoholysis of this compound leads to the formation of homoleptic vanadium tetraalkoxides, it is conceivable that by controlling the stoichiometry of the reactants, mixed-ligand complexes of the type [V(NEt2)x(OR)4-x] could be synthesized.

The formation of mixed-ligand complexes is a common strategy in coordination chemistry to fine-tune the electronic and steric properties of the metal center. mdpi.comsemanticscholar.org For instance, mixed-ligand oxidovanadium(V) complexes have been synthesized using a primary tridentate ligand and various secondary bidentate ligands. mdpi.comsemanticscholar.org

In the context of this compound, reacting it with a substoichiometric amount of a protic ligand, such as one or two equivalents of an alcohol, could potentially lead to the formation of mixed (amino)(alkoxo)vanadium(IV) complexes. These species would have different reactivity and physical properties compared to the parent homoleptic compound. The stability and isolation of such mixed-ligand complexes would depend on the relative strengths of the V-N and V-O bonds and the potential for ligand scrambling reactions, which can lead to a mixture of different species in solution.

Advanced Applications of Tetra Diethylamino Vanadium in Materials Science

Precursor for Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile technique that involves the reaction of precursor gases on a heated substrate to form a solid thin film. The choice of precursor is critical as it dictates the deposition chemistry and the properties of the resulting film.

Tetra(diethylamino)vanadium is utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a subset of CVD, to grow various phases of vanadium oxide (VOx) thin films. mdpi.com The thermal decomposition of the precursor on the substrate surface in the presence of an oxygen source leads to the formation of VOx films. The specific phase of the vanadium oxide, such as VO2 or V2O5, can be precisely controlled by adjusting the deposition parameters. mdpi.com The ability to produce different V-O ratios is critical, as the material's functional properties are strongly linked to its stoichiometry and crystal structure. mdpi.com

The morphology and thickness of the VOx films grown via MOCVD are highly dependent on the deposition parameters. The substrate temperature is a key factor that influences not only the crystal structure but also the physical characteristics of the film. mdpi.com For instance, in a study using a similar vanadium precursor, variations in deposition temperature resulted in significant changes in film morphology and thickness. mdpi.com

As detailed in the table below, increasing the deposition temperature can lead to changes in the grain structure and a substantial increase in film thickness. At 300 °C, a compact film with plate-like grains is formed. mdpi.com As the temperature rises to 400 °C, the thickness more than doubles, indicating a significant change in the growth rate and deposition kinetics. mdpi.com

Table 1: MOCVD Deposition Parameters and Resulting Film Characteristics

| Deposition Temperature (°C) | Film Thickness | Film Morphology |

|---|---|---|

| 300 | ~850 nm | Compact, homogenous nanostructured film with plate-like grains. mdpi.com |

| 350 | ~900 nm | Uniform coverage with a peculiar, distinct morphology. mdpi.com |

| 400 | ~2.1 µm | Significantly increased thickness compared to lower temperatures. mdpi.com |

Precursor for Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions. This method allows for exceptional control over film thickness and conformality, even on complex three-dimensional structures. mcmaster.ca this compound and related amino-based vanadium compounds are effective precursors for ALD due to their volatility and reactivity. americanelements.com

Using precursors like tetrakis(dimethylamino)vanadium (B8117771) and tetrakis(ethylmethylamino)vanadium, ALD can produce various vanadium oxide thin films. The as-deposited films are typically amorphous due to the low deposition temperatures often employed in ALD, such as 150 °C. researchgate.netresearchgate.net These amorphous films often contain a mixture of vanadium oxidation states, primarily V4+ and V5+. researchgate.netresearchgate.net

To achieve specific crystalline phases, such as monoclinic VO2 or orthorhombic V2O5, a post-deposition annealing step is necessary. researchgate.net This thermal treatment crystallizes the film and stabilizes the desired oxide phase. For example, amorphous VOx films can be crystallized into the monoclinic VO2 phase by annealing at temperatures around 550–600 °C in a nitrogen environment. researchgate.net Alternatively, annealing in an oxygen flow at 300 °C can produce crystalline V2O5 films. researchgate.netbohrium.com

In the ALD process, the precursor is pulsed sequentially with a coreactant, or oxygen source, to form the oxide film. Common coreactants for depositing VOx films from amino-vanadium precursors include water (H2O) and ozone (O3). researchgate.net The choice of coreactant can significantly impact the deposition process and the final film properties.

Both H2O and O3 can be used to deposit VOx films at relatively low temperatures, ranging from 50 to 200 °C. The reactivity of the coreactant influences the surface chemistry and the purity of the resulting film. For example, the use of a strong oxidant like ozone can facilitate the removal of precursor ligands through combustion-like reactions. osti.gov The selection between H2O and O3 allows for flexibility in the process design, depending on the desired film characteristics and substrate compatibility. rsc.org

Table 2: ALD Process Parameters for VOx Deposition

| Vanadium Precursor | Coreactant(s) | Deposition Temperature Range (°C) | Resulting Film (As-Deposited) |

|---|---|---|---|

| Tetrakis(dimethylamino)vanadium | H2O, O3 | 50 - 200 researchgate.net | Amorphous VOx researchgate.net |

Understanding the surface reaction mechanisms is crucial for optimizing the ALD process. In-situ techniques, particularly Quartz Crystal Microbalance (QCM), are invaluable for studying these mechanisms in real-time. researchgate.netresearchgate.net A QCM measures minute changes in mass on its surface, allowing for the observation of film growth on a cycle-by-cycle basis. researchgate.net

QCM studies of VOx ALD using amino-based precursors reveal the self-limiting nature of the surface reactions. researchgate.net During the precursor pulse, the QCM detects a mass increase as the precursor molecules adsorb and react with the surface. The subsequent purge step removes any non-reacted precursor, and the coreactant pulse then reacts with the adsorbed precursor layer to form a layer of vanadium oxide, which is also observed as a mass change. researchgate.net This cycle is repeated to build the film layer by layer. These in-situ measurements help determine the growth per cycle (GPC) and confirm the saturation of each half-reaction, which is the hallmark of an ideal ALD process. researchgate.netbohrium.com

Influence of Deposition Temperature on Film Growth and Purity

The deposition temperature is a critical parameter in vapor deposition processes, profoundly influencing the growth rate, crystallinity, and purity of the resulting thin films. In the case of vanadium nitride (VNₓ) films grown by Atomic Layer Deposition (ALD) using this compound as the precursor and ammonia (NH₃) as the reactant, a stable growth window has been identified between 250 and 350 °C. Within this temperature range, the ALD process exhibits self-limiting growth, leading to highly uniform and conformal films. Temperatures below this window can result in incomplete reactions between the precursor and the reactant gas.

The crystallinity of the VNₓ films is also strongly dependent on the deposition temperature. An increase in temperature within the stable growth window promotes higher crystallinity, as evidenced by an increase in the intensity of the VN cubic (020) peak in X-ray diffraction (XRD) patterns. This is attributed to the increased surface mobility of adatoms at higher temperatures, allowing them to arrange into a more ordered crystalline structure. Research has also demonstrated the feasibility of depositing VNₓ films at temperatures as low as approximately 190 °C, which is particularly advantageous for applications involving temperature-sensitive substrates.

A key advantage of using this compound is the ability to achieve films with low impurity levels. The transamination reaction between the V(NR₂)₄ precursor and NH₃ is accelerated at appropriate temperatures, facilitating the removal of organic ligands and resulting in a low carbon impurity level of approximately 6 atomic %. However, for related amino-vanadium precursors like tetrakis(dimethylamino)vanadium used for vanadium oxide (VOₓ) deposition, partial precursor decomposition has been suggested at temperatures higher than 160 °C, which could potentially lead to increased carbon incorporation if not carefully controlled.

| Parameter | Deposition Temperature Range | Observation | Reference |

|---|---|---|---|

| ALD Growth Window | 250 - 350 °C | Stable, self-limiting growth. | |

| Low-Temperature Deposition | ~190 °C | Feasible for temperature-sensitive substrates. | |

| Crystallinity | Increases with temperature | Enhanced atomic arrangement at higher temperatures. | |

| Carbon Impurity | Optimized conditions | Low levels (~6 at.%) achievable. |

Post-Deposition Annealing for Crystallization and Phase Transformation

Post-deposition annealing is a crucial step for modifying the crystalline structure and phase of as-deposited thin films. Films deposited at lower temperatures are often amorphous or nanocrystalline, and a thermal treatment can provide the necessary energy for crystallization and grain growth. For instance, vanadium oxide (VOₓ) films deposited using a related precursor, tetrakis(dimethylamino)vanadium, are typically amorphous as-deposited. Subsequent annealing in a nitrogen (N₂) atmosphere can crystallize these films into the monoclinic VO₂ phase, with the minimum temperature for this transformation being around 550–600 °C.

The annealing atmosphere plays a pivotal role in determining the final phase of the film. By varying the atmosphere, it is possible to selectively form different vanadium oxide phases. For example, annealing in an inert atmosphere like N₂ can favor the formation of VO₂, while annealing in an oxygen-containing atmosphere (e.g., air) can lead to the formation of V₂O₅. This tunability is critical for applications that rely on the specific electronic or optical properties of a particular vanadium oxide phase.

While specific studies on the post-deposition annealing of VNₓ films from this compound are not extensively detailed in the provided search results, the principles from related material systems like titanium nitride (TiN) can be informative. Post-deposition annealing of TiN coatings has been shown to increase the crystallinity of the film. This thermal treatment can also reduce defects and relieve internal stresses, which in turn can improve properties such as corrosion resistance. It is plausible that similar benefits, such as enhanced crystallinity and improved film density, could be achieved for VNₓ films through a carefully controlled annealing process.

Integration into Microelectronic Devices

Vanadium nitride (VNₓ) thin films synthesized from this compound are promising candidates for integration into advanced microelectronic devices, particularly as diffusion barriers for copper interconnects. In modern integrated circuits, copper is used as the primary conductor. However, copper atoms can diffuse into the surrounding dielectric material, leading to device failure. To prevent this, an ultra-thin barrier layer is required.

Development of Functional and Protective Coatings

The inherent properties of vanadium nitride, such as high hardness and good thermal and chemical stability, make it an excellent material for functional and protective coatings. When deposited using this compound via ALD, the resulting VNₓ films have demonstrated excellent tribological properties. These properties are critical for applications where surfaces are subjected to friction and wear.

Research has shown that ALD-deposited VNₓ films exhibit an average wear rate of 7.7 × 10⁻⁸ mm³/N·m and a friction coefficient of 0.38. This low wear rate indicates high resistance to material loss under sliding contact, which can significantly extend the lifetime of coated components. The low coefficient of friction reduces the energy required to overcome frictional forces, leading to improved efficiency in moving systems.

The protective nature of VN coatings also stems from their ability to form a lubricating oxide layer at elevated temperatures. The formation of V₂O₅, a known solid lubricant, on the surface of the VN coating can further reduce friction and wear in high-temperature environments. This makes VN coatings suitable for demanding applications in industries such as automotive, aerospace, and manufacturing, where components are exposed to harsh operating conditions.

| Property | Value | Significance | Reference |

|---|---|---|---|

| Average Wear Rate | 7.7 × 10⁻⁸ mm³/N·m | High resistance to material loss. | |

| Friction Coefficient | 0.38 | Reduced energy loss due to friction. |

Catalytic Activity of Tetra Diethylamino Vanadium and Derived Complexes

Homogeneous Catalysis

In homogeneous catalysis, tetra(diethylamino)vanadium and related complexes are valued for their solubility in organic solvents and the tunability of their catalytic properties through ligand modification. These catalysts are particularly effective in oxidation reactions and have been the subject of detailed mechanistic studies to understand their catalytic cycles.

Oxidation Reactions (e.g., Alkene Epoxidation, Alcohol Oxidation)

Vanadium complexes are well-regarded for their ability to catalyze a range of oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols. researchgate.net Vanadium-based catalysts, often derived from V(IV) and V(V) oxo-peroxo species, are typically generated in situ from vanadium-oxo and dioxo precatalysts using oxidants like hydrogen peroxide (H₂O₂), oxygen (O₂), or tert-butyl hydroperoxide (TBHP). beilstein-journals.org The catalytic activity of these systems can be influenced by the presence of additives such as inorganic acids or carboxylic acids, which can act as ligands, facilitate proton transfer, and promote the formation of catalytically active oligovanadates. beilstein-journals.org

While specific data on this compound in alkene epoxidation is not extensively detailed in the provided results, the broader class of vanadium catalysts shows significant activity. For instance, oxidovanadium(IV) complexes have been successfully used for the epoxidation of various olefins. growingscience.com The efficiency of these reactions often depends on the nature of the support when the catalyst is immobilized. growingscience.com

In the realm of alcohol oxidation, vanadium catalysts have demonstrated considerable efficacy. For example, the aerobic oxidation of 4-methoxybenzyl alcohol to its corresponding aldehyde has been achieved with high conversion and yield using a recyclable vanadium catalyst. ucsb.edu Similarly, the catalytic oxidative cleavage of 1,2-diphenyl-2-methoxyethanol to an aldehyde has been reported with good yield and catalyst turnover numbers. ucsb.edu The presence of electron-donating ligands and amine additives can enhance the activity of these catalysts by facilitating the alcohol oxidation step. ucsb.edu

Table 1: Examples of Vanadium-Catalyzed Oxidation Reactions

| Substrate | Catalyst System | Oxidant | Product | Conversion/Yield | Reference |

| 4-Methoxybenzyl Alcohol | Vanadium-based catalyst | Aerobic (O₂) | 4-Methoxybenzaldehyde | 98% conversion, 91% yield | ucsb.edu |

| 1,2-Diphenyl-2-methoxyethanol | Vanadium oxo triisopropoxide | Aerobic (O₂) | Aldehyde | 83% yield | ucsb.edu |

| Thioanisole | Immobilized oxidovanadium(IV) Schiff base complex | H₂O₂ | Sulfoxide | High TOF (up to 1280 h⁻¹) | rsc.org |

| Geraniol | [VO(acac)₂] on silica (B1680970) nanoparticles | TBHP | 2,3-Epoxygeraniol | 100% conversion, 99% selectivity | rsc.org |

| Styrene (B11656) | Zeolite-supported [VO(VTCH)₂] | TBHP | Limonene glycol | 97.70% conversion | rsc.org |

Redox Chemistry in Catalytic Cycles

The catalytic activity of vanadium compounds is intrinsically linked to their rich redox chemistry, with accessible oxidation states ranging from +2 to +5. beilstein-journals.org The V(IV)/V(V) redox couple is particularly important in many catalytic oxidation cycles. researchgate.net In these cycles, the V(IV) species is often oxidized to a V(V) species by an oxidant (e.g., a peroxide), which then acts as the active oxidizing agent for the organic substrate. beilstein-journals.org The subsequent reduction of the V(V) species back to V(IV) completes the catalytic cycle.

The potential of the Vⁿ/Vⁿ⁻¹ couple is a crucial factor in determining the catalytic efficiency of a given redox reaction. researchgate.net The ligand environment around the vanadium center plays a significant role in tuning this redox potential and, consequently, the reactivity of the catalyst. For instance, more electron-donating ligands can accelerate the reaction of V(IV) with air to generate the active V(V) species. ucsb.edu

In some cases, the redox chemistry can be more complex, involving binuclear vanadium complexes where redox cooperativity between the two metal centers can enhance catalytic activity. chemrxiv.org This has been observed in the aerobic cleavage of diols, where a divanadium complex showed significantly greater activity than its monometallic counterparts. chemrxiv.org

Mechanistic Studies of Catalytic Pathways

Mechanistic investigations are crucial for understanding and optimizing vanadium-catalyzed reactions. For many oxidation reactions, evidence points towards radical pathways involving vanadium-peroxo species. beilstein-journals.org However, non-radical pathways have also been proposed, particularly in the presence of a Lewis acid or when oligovanadate complexes are formed in solution. beilstein-journals.org

In the context of C-H activation, preliminary mechanistic studies suggest that C-H abstraction can be the rate-determining step, and the high sensitivity of some reactions to oxygen indicates a radical pathway. beilstein-journals.org For the hydroamination of alkenes, a common mechanism involves the insertion of the C-C unsaturated bond into the metal-amido bond of a vanadium-amido complex. acs.org

Detailed kinetic and mechanistic studies of vanadium-based catechol dioxygenases have revealed that various vanadium precatalysts can evolve into a common, highly active catalyst resting state under catalytic conditions. nih.gov The formation of this active catalyst can be an autocatalytic process initiated by the autoxidation products of the substrate. nih.gov

It is important to note that for immobilized vanadium catalysts, mechanistic insights are often inferred from studies of their homogeneous analogues. rsc.org However, the behavior of immobilized complexes can be more complex than their homogeneous counterparts, and the reasons for changes in performance upon immobilization are not always clear. rsc.org

Heterogeneous Catalysis

The immobilization of homogeneous vanadium catalysts onto solid supports offers several advantages, including ease of catalyst separation and recycling, and potentially enhanced stability. ucsb.edursc.org This approach combines the high selectivity of molecular catalysts with the practical benefits of heterogeneous systems. tdx.cat

Strategies for Immobilization onto Solid Supports

A common strategy for heterogenizing vanadium complexes involves their attachment to a solid support through acidic ligands. rsc.org Various materials have been employed as supports, including silica, alumina, titania, zirconia, and carbon-based materials like graphene and carbon nanotubes. growingscience.comrsc.orgiitm.ac.in The choice of support can significantly influence the dispersion, stability, and catalytic activity of the vanadium species. rsc.orgiitm.ac.in

For example, vanadium oxide has been supported on a range of mixed oxides, such as TiO₂-SiO₂, TiO₂-Al₂O₃, and TiO₂-ZrO₂, prepared by co-precipitation methods. iitm.ac.in Another approach involves encapsulating vanadium complexes within the nanocavities of materials like zeolite-Y. rsc.org Furthermore, atomic layer deposition (ALD) has been used to encapsulate molecular catalysts attached to a metal oxide support, which can prevent leaching and improve stability. rsc.org

Stability and Reusability of Supported Catalysts

A key objective of catalyst immobilization is to enhance stability and enable reuse. ucsb.educnr.it Supported vanadium catalysts have shown good stability and reusability in various reactions. For instance, a vanadium catalyst used for the aerobic oxidation of 4-methoxybenzyl alcohol was readily recyclable for multiple runs with only a slight decrease in activity. ucsb.edu

The thermal stability of the support material is also a critical factor. iitm.ac.in Mixed oxide supports like TiO₂-Al₂O₃ have been shown to be thermally stable, which is important for high-temperature catalytic processes. iitm.ac.in The interaction between the vanadium species and the support can also affect stability; for example, the formation of CeVO₄ at the interface of VOₓ and a ZrCe support has been found to stabilize V⁵⁺, impacting the catalyst's redox properties and activity. mdpi.com

In some cases, the immobilized catalyst can be reused for numerous cycles with minimal loss of activity or metal leaching. rsc.org For example, a magnetic nanocatalyst prepared by immobilizing an oxidovanadium(IV) Schiff base complex was reused for eight catalytic cycles with minimal metal leaching. rsc.org

Comparison with Homogeneous Counterparts